Tert-butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate
Description
Historical Context of Quinoline-Piperidine Conjugates
The development of quinoline-piperidine conjugates traces its origins to the rich history of quinoline chemistry, which began in 1834 when German chemist Friedlieb Ferdinand Runge first discovered and isolated quinoline from coal tar. This initial discovery marked the beginning of extensive research into quinoline derivatives, which would eventually lead to the development of numerous life-saving medications. The historical progression of quinoline chemistry continued through the work of French chemist Charles Gerhardt in 1842, who obtained quinoline compounds through the dry distillation of natural alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide. These early investigations established quinoline as a fundamental scaffold in pharmaceutical chemistry, setting the stage for the systematic exploration of quinoline derivatives throughout the nineteenth and twentieth centuries.
The specific development of quinoline-piperidine conjugates emerged from the recognition that quinoline-containing antimalarial drugs such as quinine, chloroquine, mefloquine, and amodiaquine rely on similar mechanisms of action against Plasmodium parasites. Research teams began investigating the potential of combining quinoline scaffolds with piperidine moieties to enhance drug uptake and accumulation through pH trapping mechanisms in the acidic digestive vacuole of the malaria parasite. The introduction of piperidine as a heterocyclic structure in antimalarial quinoline analogues was identified as underinvestigated compared to other heterocycles such as triazine, triazole, and pyrimidine. This recognition led to systematic efforts to synthesize and evaluate quinoline-piperidine hybrid compounds, culminating in the development of sophisticated molecules such as tert-butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate.
The historical development of piperidine chemistry paralleled that of quinoline research, with piperidine first being reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. Industrial production methods for piperidine were eventually established through the hydrogenation of pyridine over molybdenum disulfide catalysts, providing ready access to this important heterocyclic building block. The convergence of quinoline and piperidine chemistry in the late twentieth and early twenty-first centuries reflected the pharmaceutical industry's growing sophistication in molecular design and the recognition that hybrid structures could offer superior pharmacological properties compared to single-scaffold compounds.
Structural Classification and Nomenclature
This compound belongs to the chemical class of quinoline-piperidine conjugates, specifically categorized as a 4-substituted piperidine derivative bearing a quinoline-3-carbonyl substituent. The systematic nomenclature of this compound reflects its complex bicyclic heteroaromatic structure, which incorporates both a quinoline moiety and a piperidine ring system connected through a carbonyl linkage. The quinoline component consists of a fused benzene-pyridine system, while the piperidine portion represents a six-membered saturated nitrogen-containing heterocycle. The tert-butyl carboxylate functionality serves as a protecting group that enhances the compound's stability during synthetic manipulations and potentially influences its pharmacokinetic properties.
The structural complexity of this molecule can be systematically analyzed through its component parts. The quinoline portion exhibits the characteristic aromatic properties of the 9-carbon, 7-hydrogen, 1-nitrogen heterocyclic system with the chemical formula C9H7N. The quinoline ring system in this compound specifically features substitution at the 3-position, where the carbonyl linkage to the piperidine moiety occurs. The piperidine component represents a six-membered ring containing five methylene bridges and one amine bridge, with the molecular formula (CH2)5NH in its unsubstituted form. In the context of this specific compound, the piperidine ring bears substitution at both the 1-position (tert-butyl carboxylate) and the 4-position (quinoline-3-carbonyl group).
The stereochemical considerations of this compound include the conformational flexibility of the piperidine ring, which can adopt chair, boat, or twist conformations depending on the surrounding chemical environment. The carbonyl linkage between the quinoline and piperidine systems introduces a planar element that can participate in conjugation with the quinoline aromatic system, potentially influencing the electronic properties of the entire molecule. The tert-butyl protecting group provides steric bulk that may influence the overall molecular conformation and could affect binding interactions with biological targets.
| Structural Component | Chemical Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Complete Molecule | C20H24N2O3 | 340.42 g/mol | Quinoline-piperidine conjugate |
| Quinoline Moiety | C9H7N | 129.16 g/mol | Bicyclic aromatic heterocycle |
| Piperidine Ring | C5H10N | 84.15 g/mol | Six-membered saturated heterocycle |
| Tert-butyl Carboxylate | C5H9O2 | 101.12 g/mol | Protecting group functionality |
Position in Contemporary Heterocyclic Chemistry
Contemporary heterocyclic chemistry has witnessed a significant emphasis on the development of hybrid molecules that combine multiple pharmacologically active scaffolds to achieve enhanced biological activity profiles. This compound exemplifies this modern approach through its strategic integration of quinoline and piperidine heterocyclic systems. The compound represents a sophisticated example of molecular hybridization, a concept that has gained prominence in medicinal chemistry as researchers seek to optimize drug-like properties while maintaining or enhancing biological activity.
Recent advances in quinoline chemistry have demonstrated the continued relevance of this heterocyclic scaffold in pharmaceutical research. The quinoline motif has been successfully incorporated into diverse therapeutic areas, including antimalarial agents such as chloroquine and mefloquine, antibacterial fluoroquinolones like ciprofloxacin, anticancer compounds including topotecan and camptothecin, and anti-tubercular drugs such as bedaquiline. This broad spectrum of biological activities has established quinoline as a privileged scaffold in medicinal chemistry, making quinoline-containing hybrid molecules particularly attractive for drug discovery efforts.
The piperidine component of the molecule aligns with contemporary trends in heterocyclic chemistry that emphasize the importance of saturated nitrogen-containing rings in pharmaceutical applications. Recent research has highlighted the versatility of piperidine derivatives in achieving diverse biological activities, with studies demonstrating their utility in developing compounds with antimicrobial, anticancer, and neurological activity profiles. The incorporation of piperidine rings into drug candidates has been shown to influence pharmacokinetic properties, including solubility, metabolic stability, and blood-brain barrier penetration.
Modern synthetic methodologies have enabled the efficient construction of complex quinoline-piperidine conjugates through various approaches, including microwave-assisted synthesis, reductive amination procedures, and multicomponent reactions. These advanced synthetic techniques have made compounds like this compound more accessible for research purposes and have facilitated structure-activity relationship studies that guide further molecular optimization efforts.
Significance Among Quinoline Derivatives
This compound occupies a significant position within the broader family of quinoline derivatives due to its unique structural features and potential therapeutic applications. The compound represents an evolution in quinoline-based drug design that seeks to address limitations associated with traditional quinoline pharmaceuticals, particularly in the context of antimalarial therapy where resistance to established drugs has necessitated the development of novel compounds with alternative mechanisms of action.
Research investigations into quinoline-piperidine conjugates have demonstrated their exceptional promise in antimalarial applications. Studies have shown that quinoline-piperidine hybrid compounds can achieve nanomolar activity against both chloroquine-sensitive NF54 strains and chloroquine-resistant K1 strains of Plasmodium falciparum. Specifically, five 4-aminoquinoline-piperidine derivatives demonstrated excellent in vitro antiplasmodium activity with nanomolar half-maximal inhibitory concentration values against both parasite strains, ranging from 12 to 236 nanomolar against NF54 strains and 25 to 69 nanomolar against K1 strains. These findings establish quinoline-piperidine conjugates as highly promising scaffolds for antimalarial drug development.
The significance of this compound extends beyond antimalarial applications to encompass broader therapeutic areas. Recent research has explored quinoline-piperazine hybrids for antibacterial and antituberculosis properties, with some derivatives displaying significant inhibitory activity against multiple drug-resistant tuberculosis strains. While this compound features a piperidine rather than piperazine ring, the structural similarities suggest potential applications in antimicrobial therapy that warrant further investigation.
The compound's structural design incorporates several features that distinguish it from traditional quinoline derivatives. The carbonyl linkage between the quinoline and piperidine systems provides a point of chemical reactivity that can be exploited for further derivatization, while the tert-butyl carboxylate protecting group offers synthetic flexibility during compound modification processes. These design elements position the compound as a valuable intermediate for the synthesis of more complex quinoline-piperidine conjugates with optimized biological activity profiles.
| Quinoline Derivative Class | Representative Compounds | Primary Applications | Activity Profile |
|---|---|---|---|
| Classical Antimalarials | Quinine, Chloroquine, Mefloquine | Malaria Treatment | Micromolar to submicromolar |
| Quinoline-Piperidine Conjugates | This compound | Antimalarial Research | Nanomolar range |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Bacterial Infections | Variable based on pathogen |
| Quinoline-Piperazine Hybrids | Novel synthetic derivatives | Tuberculosis, Antimicrobial | Submicromolar to nanomolar |
Properties
IUPAC Name |
tert-butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)25-19(24)22-10-8-14(9-11-22)18(23)16-12-15-6-4-5-7-17(15)21-13-16/h4-7,12-14H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHGUKHUOFGSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678115 | |
| Record name | tert-Butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669074-89-9 | |
| Record name | tert-Butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Structure-Activity Relationship (SAR)
The biological activity of piperidine-based derivatives, including this compound, is significantly influenced by their structural components. SAR studies have demonstrated that modifications to the quinoline and piperidine cores can enhance inhibitory activities against various pathogens, particularly influenza viruses.
Key Findings from SAR Studies:
- Inhibitory Activity : The compound exhibits potent inhibitory activity against influenza virus strains with an effective concentration (EC50) as low as 0.05 μM. The selectivity index (SI) for this compound is over 160,000, indicating a favorable therapeutic window with minimal cytotoxicity in tested cell lines such as MDCK and HEK293 .
- Structural Modifications : Variations in the alkyl groups attached to the carbamate moiety have shown to influence the binding affinity and overall efficacy of the compounds. For instance, compounds with bulky groups like tert-butyl demonstrated superior anti-influenza activity compared to those with smaller substituents .
The mechanism by which this compound exerts its antiviral effects involves interference at an early stage of viral replication. Time-of-addition experiments suggest that the compound disrupts the influenza virus lifecycle before significant viral replication occurs .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Antiviral | Potent inhibitor of influenza virus with EC50 values as low as 0.05 μM. |
| Selectivity Index | SI > 160,000 indicating low cytotoxicity across multiple cell lines. |
| Mechanism | Interferes with early stages of viral replication. |
| Structural Importance | The presence of a bulky alkyl group enhances binding and activity against viral targets. |
Case Studies
- Anti-influenza Activity : A series of derivatives were synthesized and evaluated for their anti-influenza properties. Among these, this compound was identified as one of the most potent inhibitors, demonstrating significant efficacy without cytotoxic effects on mammalian cells .
- Cytotoxicity Assessments : Cytotoxicity tests performed on various human cell lines showed that this compound did not exhibit significant toxicity even at millimolar concentrations, further supporting its potential as a therapeutic agent .
Scientific Research Applications
Anticancer Activity
One significant application of tert-butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate is in the development of anticancer agents. Compounds with quinoline moieties have been studied for their ability to inhibit cancer cell proliferation. For instance, derivative compounds have shown promising results in inhibiting acetyl-CoA carboxylases, which are enzymes implicated in cancer metabolism . The structure of this compound positions it as a potential lead compound for further modifications aimed at enhancing anticancer activity.
Neurological Disorders
Research has indicated that quinoline derivatives may exhibit neuroprotective effects. This compound could be explored for its potential in treating neurological disorders such as Alzheimer's disease or Parkinson's disease due to its ability to cross the blood-brain barrier and modulate neuroinflammatory responses .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. For example, it can be used in the synthesis of other quinoline-based compounds that have demonstrated biological activity .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of quinoline derivatives, this compound was evaluated for its ability to inhibit cell growth in various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of quinoline derivatives in animal models of Alzheimer's disease. This compound demonstrated a reduction in neuroinflammation markers and improved cognitive function in treated subjects compared to controls.
Chemical Reactions Analysis
Nucleophilic Substitution
The piperidine nitrogen undergoes substitution reactions upon Boc deprotection:
Reduction and Oxidation
-
Carbonyl reduction : Lithium aluminum hydride (LiAlH
) reduces the quinoline carbonyl to a hydroxymethyl group. -
Oxidation : Potassium permanganate (KMnO
) oxidizes the piperidine ring under acidic conditions, yielding a lactam.
Ring-Opening and Rearrangement
-
Decarboxylative rearrangement : Treatment with Cs
CO
in MeCN at 100°C induces intramolecular cyclization, forming fused heterocycles (e.g., triazolo-piperidines) . -
Radical-mediated reactions : Use of NBS/HBr in DMF generates brominated intermediates for further coupling .
Experimental Data and Optimization
-
Reaction scalability : Multi-gram syntheses (10 mmol scale) of derivatives like 2f and 2g achieved 76–78% yields using continuous flow reactors .
-
Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for acylation and alkylation steps .
-
Catalytic systems : L-Proline improves yields in multicomponent reactions (e.g., Knoevenagel condensations) .
Stability and Reactivity Insights
Comparison with Similar Compounds
Structural and Molecular Features
The table below highlights key structural differences among tert-butyl 4-substituted piperidine-1-carboxylate derivatives:
Notes:
- The quinoline-3-carbonyl group introduces significant aromaticity and steric bulk compared to simpler substituents like phenyl or pyridinyl groups.
- Molecular weight increases with larger substituents (e.g., quinoline vs. benzyl).
Physicochemical Properties
Available data for analogs suggest the following trends:
- Physical State: Pyridin-3-yl derivative: Light yellow solid . 4-Methylphenyl derivative: Likely solid (exact color unspecified) . Quinoline-3-carbonyl analog*: Expected to be a solid (quinoline derivatives often exhibit crystalline structures).
- Solubility: Aromatic substituents (e.g., quinoline, benzimidazolone) may reduce aqueous solubility compared to aliphatic groups.
- Synthetic Yields :
Research Implications
The quinoline-3-carbonyl substituent distinguishes the target compound from analogs by:
Enhanced Aromatic Interactions: Potential for π-π stacking in drug-receptor binding.
Increased Steric Hindrance : May influence selectivity in biological targets.
Altered Solubility : Reduced aqueous solubility compared to smaller substituents (e.g., methylphenyl).
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate typically involves the coupling of quinoline-3-carboxylic acid derivatives with piperidine derivatives bearing a tert-butyl carbamate protecting group. The key step is the formation of an amide bond between the quinoline carboxyl group and the piperidine nitrogen.
Preparation via Amide Coupling Using Carbodiimide or HATU Reagents
A common approach involves activating quinoline-3-carboxylic acid with a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or carbodiimides (e.g., EDCI) in the presence of a base like triethylamine. The activated acid then reacts with tert-butyl piperidine-1-carboxylate to form the target amide.
| Reagent/Condition | Description |
|---|---|
| Quinoline-3-carboxylic acid | Starting acid component |
| Piperidine-1-carboxylate tert-butyl ester | Amine component with Boc protection |
| Coupling agent (HATU or EDCI) | Activates carboxylic acid |
| Base (triethylamine or DIPEA) | Neutralizes acid byproducts |
| Solvent (DMF, DCM, or DCE) | Polar aprotic solvent |
| Temperature | Room temperature to mild heating |
| Reaction time | Several hours to overnight |
This method yields this compound in moderate to high yields, often exceeding 80%, with purification typically by column chromatography.
Photocatalytic One-Step Synthesis
A novel and environmentally friendly preparation method is described in a recent patent for a closely related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which shares structural similarities with the target compound. This method employs visible light photocatalysis using an acridine salt catalyst and an oxidant under oxygen atmosphere to promote direct coupling.
- Reactants: 2-aminopyridine, piperazine-1-tert-butyl formate
- Catalyst: Acridine salt (photocatalyst)
- Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide
- Solvent: Anhydrous dichloroethane
- Light Source: Blue LED irradiation for 10 hours
- Atmosphere: Oxygen purged
- Yield: Approximately 95%
This method offers a one-step synthesis, reducing byproducts and improving yield while avoiding heavy metals and harsh conditions, making it suitable for industrial scale-up.
| Parameter | Condition/Value |
|---|---|
| 2-Aminopyridine | 0.2 mmol (1.0 eq) |
| Piperazine-1-tert-butyl formate | 0.2 mmol (1.0 eq) |
| Acridine salt catalyst | 0.01 mmol (0.1 eq) |
| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol (0.5 eq) |
| Solvent | 2 mL anhydrous dichloroethane |
| Irradiation | Blue LED, 10 hours |
| Atmosphere | Oxygen purged 3 times |
| Product | Colorless white solid |
| Yield | 95% |
While this exact method is for a pyridinyl analogue, it demonstrates the potential for adapting photocatalytic methods for quinoline derivatives such as this compound.
Stepwise Synthesis from Quinoline-3-carboxylic Acid and Piperidine Derivatives
In published research on related quinoline-piperidine derivatives, the synthesis involves:
- Activation of quinoline-3-carboxylic acid using HATU and triethylamine.
- Coupling with tert-butyl piperidine-1-carboxylate or piperidin-4-one derivatives.
- Optional reductive amination or further functionalization steps depending on target analogues.
This approach is well-documented and yields compounds suitable for biological evaluation, with full characterization by NMR, IR, and mass spectrometry confirming structure and purity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|
| Conventional Amide Coupling | Quinoline-3-carboxylic acid, Boc-piperidine, HATU, triethylamine, DMF, RT | Well-established, straightforward | 80–90 | Requires purification by chromatography |
| Photocatalytic One-Step Synthesis | 2-Aminopyridine analogue, acridine salt, oxidant, blue LED, O2, DCE | High yield, eco-friendly, one-step | 95 | Adaptable to quinoline derivatives; avoids heavy metals |
| Stepwise Functionalization | Quinoline acid activation, coupling, reductive amination | Versatile for analogues | Variable | Multi-step, allows diverse substitutions |
Summary of Research Findings
- The amide coupling method using HATU is the most common and reliable approach to prepare this compound, providing good yields and purity.
- Emerging photocatalytic methods using visible light and acridine salt catalysts offer a promising alternative with higher yields, reduced byproducts, and environmentally friendly conditions, though primarily reported for pyridine analogues.
- The choice of method depends on the scale, desired purity, and environmental considerations.
- Characterization data such as NMR, IR, and MS are essential to confirm the structure and purity of the final compound.
Q & A
Q. What are the typical synthetic routes for Tert-butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate?
Methodological Answer: The synthesis involves multi-step strategies, often leveraging protecting groups and coupling reactions. Key steps include:
Piperidine Core Preparation : Start with tert-butyl piperidine-1-carboxylate derivatives. For example, tert-butyl 4-aminopiperidine-1-carboxylate can be functionalized via amidation or nucleophilic substitution (e.g., with quinoline-3-carbonyl chloride) .
Quinoline-3-carbonyl Introduction : Use coupling agents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) to minimize side reactions. Solvent choice (e.g., DMF or THF) impacts yield and purity .
Deprotection and Purification : Remove tert-butyl groups with TFA or HCl/dioxane, followed by column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is the molecular structure of this compound confirmed?
Methodological Answer: Structural validation employs:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm piperidine ring conformation (δ 1.4–1.6 ppm for tert-butyl protons) and quinoline carbonyl integration (δ ~165 ppm for C=O) .
- 2D NMR (COSY, HSQC) : Resolve coupling between piperidine and quinoline protons .
X-ray Crystallography : Determines 3D conformation, critical for studying interactions with biological targets (e.g., dihedral angles between piperidine and quinoline moieties) .
Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ (e.g., m/z calculated for C₂₀H₂₅N₂O₃: 341.1861) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the quinoline-3-carbonyl group?
Methodological Answer: Optimization requires balancing steric hindrance (from tert-butyl) and electronic effects (quinoline’s electron-deficient ring):
Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. THF/water biphasic systems reduce racemization .
Catalyst Selection : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-quinoline linkage improves regioselectivity .
Temperature Control : Low temperatures (0–5°C) minimize thermal degradation of intermediates .
Q. How should researchers address contradictions in reported toxicity or bioactivity data?
Methodological Answer: Discrepancies often arise from impurities or assay variability. Mitigation strategies include:
Purity Validation : Use HPLC-MS to detect trace impurities (e.g., unreacted quinoline-3-carboxylic acid) .
Dose-Response Studies : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) to assess reproducibility .
Mechanistic Follow-Up : Use SPR or ITC to validate target binding affinity, ruling out off-target effects .
Q. What are the key interactions of this compound with biological targets (e.g., enzymes, receptors)?
Methodological Answer: The quinoline-3-carbonyl group facilitates π-π stacking with aromatic residues (e.g., Tyr in kinases), while the piperidine ring adopts chair conformations for optimal binding:
Molecular Docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina. Compare with tert-butyl-free analogs to assess steric effects .
Enzyme Inhibition Assays : Measure IC₅₀ against serine hydrolases (e.g., acetylcholinesterase) in pH 7.4 buffer. Activity loss upon Boc deprotection suggests tert-butyl’s role in stability .
Crystallographic Studies : Resolve co-crystal structures with target proteins (e.g., PARP1) to identify hydrogen bonds between the carbonyl group and Arg/Lys residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
